Cas no 1004283-06-0 (2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine)
![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine structure](https://www.kuujia.com/scimg/cas/1004283-06-0x500.png)
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
- 2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine
- 2-Fluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-amine
- 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
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- MDL: MFCD31618052
- Inchi: 1S/C9H9F4NO/c10-8(5-14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4,8H,5,14H2
- InChI Key: TXFIDLWHUKSCDN-UHFFFAOYSA-N
- SMILES: FC(CN)C1C=CC(=CC=1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 189
- Topological Polar Surface Area: 35.2
- XLogP3: 2.3
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1216338-0.25g |
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine |
1004283-06-0 | 0.25g |
$1078.0 | 2023-07-10 | ||
Enamine | EN300-1216338-0.05g |
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine |
1004283-06-0 | 0.05g |
$983.0 | 2023-07-10 | ||
Enamine | EN300-1216338-1.0g |
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine |
1004283-06-0 | 1.0g |
$1172.0 | 2023-07-10 | ||
Enamine | EN300-1216338-2.5g |
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine |
1004283-06-0 | 2.5g |
$2295.0 | 2023-07-10 | ||
Enamine | EN300-1216338-10.0g |
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine |
1004283-06-0 | 10.0g |
$5037.0 | 2023-07-10 | ||
TRC | F201331-1g |
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine |
1004283-06-0 | 1g |
$ 865.00 | 2022-06-05 | ||
Life Chemicals | F1967-9885-0.5g |
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine |
1004283-06-0 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
TRC | F201331-500mg |
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine |
1004283-06-0 | 500mg |
$ 550.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D593949-1g |
2-(4-(Trifluoromethoxy)phenyl)-2-fluoroethanamine hydrochloride |
1004283-06-0 | 95% | 1g |
$895 | 2024-05-23 | |
Enamine | EN300-1216338-1000mg |
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine |
1004283-06-0 | 1000mg |
$1343.0 | 2023-10-02 |
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine Related Literature
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
Additional information on 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
Comprehensive Overview of 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine (CAS No. 1004283-06-0)
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine (CAS No. 1004283-06-0) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of both fluoro and trifluoromethoxy groups enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. Researchers are increasingly exploring its potential applications in central nervous system (CNS) therapeutics, given its ability to cross the blood-brain barrier. The compound's CAS number 1004283-06-0 is frequently searched in scientific databases, reflecting its growing relevance in medicinal chemistry.
In recent years, the demand for fluorinated compounds like 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine has surged, driven by their role in developing next-generation pharmaceuticals. The trifluoromethoxy group is particularly noteworthy for its electron-withdrawing properties, which can improve binding affinity to biological targets. This compound is often discussed in the context of structure-activity relationship (SAR) studies, as researchers aim to optimize its pharmacological profile. Additionally, its synthetic versatility allows for modifications that can tailor its properties for specific applications, such as enzyme inhibition or receptor modulation.
The compound's chemical stability and solubility are key factors in its utility across various research domains. For instance, its amine functionality enables facile derivatization, making it a popular choice for combinatorial chemistry libraries. Laboratories specializing in high-throughput screening (HTS) often include CAS 1004283-06-0 in their compound collections to identify novel bioactive molecules. Furthermore, its fluorine atoms contribute to its resistance to oxidative degradation, a critical attribute for long-term storage and experimental reproducibility.
From an environmental perspective, the eco-friendly synthesis of 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine has become a hot topic, aligning with the global push for green chemistry. Researchers are investigating catalytic methods to reduce waste and energy consumption during its production. This aligns with the broader trend of sustainable drug development, where minimizing environmental impact is as important as achieving therapeutic efficacy. The compound's low toxicity profile further supports its adoption in environmentally conscious research programs.
In the realm of computational chemistry, 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine is frequently used as a model system to study molecular docking and quantum mechanical calculations. Its well-defined structure and predictable behavior make it an excellent candidate for validating new algorithms. This has led to its inclusion in numerous cheminformatics databases, where it serves as a reference compound for benchmarking studies. The integration of machine learning in drug discovery has further amplified interest in this molecule, as it provides a robust dataset for training predictive models.
Looking ahead, the potential applications of 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine extend beyond traditional pharmaceuticals. Its unique properties are being explored in material science, particularly in the development of advanced polymers and liquid crystals. The compound's ability to influence molecular self-assembly could pave the way for innovative materials with tailored optical or electronic characteristics. As interdisciplinary research continues to evolve, the versatility of CAS 1004283-06-0 ensures its place at the forefront of scientific innovation.
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